Cas no 1380917-35-0 (5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-Indazole)

5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-Indazole 化学的及び物理的性質
名前と識別子
-
- 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-Indazole
- 5-bromo-3-iodo-1-(oxan-2-yl)indazole
- SCHEMBL9904367
- E81460
- 1380917-35-0
- EN300-19078297
- DTXSID10737850
- GZSUPLKKIDJNBU-UHFFFAOYSA-N
- AKOS025403567
- DA-10965
- 5-Bromo-3-iodo-1-(oxan-2-yl)-1H-indazole
- CS-0120515
- 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
- FFC91735
-
- MDL: MFCD23135989
- インチ: InChI=1S/C12H12BrIN2O/c13-8-4-5-10-9(7-8)12(14)15-16(10)11-3-1-2-6-17-11/h4-5,7,11H,1-3,6H2
- InChIKey: GZSUPLKKIDJNBU-UHFFFAOYSA-N
- ほほえんだ: C1CCOC(C1)N2C3=C(C=C(C=C3)Br)C(=N2)I
計算された属性
- せいみつぶんしりょう: 405.91777g/mol
- どういたいしつりょう: 405.91777g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 281
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 27Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-Indazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM235336-5g |
5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole |
1380917-35-0 | 95% | 5g |
$1158 | 2021-08-04 | |
Enamine | EN300-19078297-0.1g |
5-bromo-3-iodo-1-(oxan-2-yl)-1H-indazole |
1380917-35-0 | 95% | 0.1g |
$77.0 | 2023-09-18 | |
Chemenu | CM235336-1g |
5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole |
1380917-35-0 | 95% | 1g |
$*** | 2023-03-31 | |
Aaron | AR00A69X-250mg |
5-broMo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole |
1380917-35-0 | 98% | 250mg |
$26.00 | 2025-02-11 | |
A2B Chem LLC | AE73593-50mg |
5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole |
1380917-35-0 | 95% | 50mg |
$88.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1252766-250mg |
5-broMo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole |
1380917-35-0 | 98% | 250mg |
$80 | 2024-06-06 | |
A2B Chem LLC | AE73593-1g |
5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole |
1380917-35-0 | 95% | 1g |
$350.00 | 2024-04-20 | |
TRC | B110295-500mg |
5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole |
1380917-35-0 | 500mg |
$ 670.00 | 2022-06-07 | ||
eNovation Chemicals LLC | Y1252766-1g |
5-broMo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole |
1380917-35-0 | 98% | 1g |
$160 | 2024-06-06 | |
Enamine | EN300-19078297-0.25g |
5-bromo-3-iodo-1-(oxan-2-yl)-1H-indazole |
1380917-35-0 | 95% | 0.25g |
$110.0 | 2023-09-18 |
5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-Indazole 関連文献
-
1. Book reviews
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-Indazoleに関する追加情報
5-Bromo-3-Iodo-1-(Tetrahydro-2H-Pyran-2-yl)-1H-Indazole: A Comprehensive Overview
5-Bromo-3-Iodo-1-(Tetrahydro-2H-Pyran-2-yl)-1H-Indazole (CAS No. 1380917-35-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the development of novel drugs for the treatment of cancer and other diseases.
The chemical structure of 5-Bromo-3-Iodo-1-(Tetrahydro-2H-Pyran-2-yl)-1H-Indazole is composed of a substituted indazole core, with a bromo and iodo substituent at the 5 and 3 positions, respectively. The tetrahydro-2H-pyran moiety at the 1-position adds further complexity and stability to the molecule. This intricate structure not only contributes to its unique physical and chemical properties but also plays a crucial role in its biological activity.
Recent studies have highlighted the significance of 5-Bromo-3-Iodo-1-(Tetrahydro-2H-Pyran-2-yl)-1H-Indazole in modulating various biological pathways. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits potent antiproliferative activity against several cancer cell lines. The mechanism of action involves the inhibition of key enzymes involved in cell proliferation and survival, making it a promising candidate for further drug development.
In addition to its antiproliferative properties, 5-Bromo-3-Iodo-1-(Tetrahydro-2H-Pyran-2-yl)-1H-Indazole has been investigated for its potential as a lead compound in the development of new therapeutic agents. Preclinical studies have shown that this compound can effectively cross the blood-brain barrier, suggesting its potential utility in treating central nervous system (CNS) disorders. This property is particularly valuable for conditions such as Alzheimer's disease and Parkinson's disease, where targeted drug delivery is crucial.
The synthesis of 5-Bromo-3-Iodo-1-(Tetrahydro-2H-Pyran-2-yl)-1H-Indazole involves a series of well-defined chemical reactions, including bromination, iodination, and protection/deprotection steps. These synthetic routes have been optimized to ensure high yields and purity, making it feasible for large-scale production. The availability of this compound in high purity is essential for both academic research and industrial applications.
In terms of safety and toxicity, preliminary studies have indicated that 5-Bromo-3-Iodo-1-(Tetrahydro-2H-Pyran-2-yl)-1H-Indazole exhibits low toxicity at therapeutic concentrations. However, further comprehensive toxicological evaluations are necessary to fully understand its safety profile. These assessments are critical for ensuring the safe use of this compound in clinical settings.
The future prospects for 5-Bromo-3-Iodo-1-(Tetrahydro-2H-Pyran-2-yl)-1H-Indazole are promising. Ongoing research aims to explore its potential as a therapeutic agent for a wide range of diseases. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound through preclinical and clinical trials. The ultimate goal is to develop effective treatments that can improve patient outcomes and quality of life.
In conclusion, 5-Bromo-3-Iodo-1-(Tetrahydro-2H-Pyran-2-y)-1H-indazole (CAS No. 1380917-35) represents a significant advancement in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its promising biological activities, make it an exciting candidate for further investigation and development. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a vital role in the discovery of novel drugs for various diseases.
1380917-35-0 (5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-Indazole) 関連製品
- 2138311-96-1(5-Isothiazolemethanamine, 4-bromo-N-[(4-fluorophenyl)methyl]-)
- 2227683-45-4(rac-2-(1R,2S)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclopentylacetic acid)
- 2877653-23-9(N-{[1-(5-chloropyrimidin-2-yl)-4-fluoropiperidin-4-yl]methyl}-2,2-dimethylpropanamide)
- 1261831-96-2(2-Methoxy-5-(2-(trifluoromethoxy)phenyl)pyridine-3-acetic acid)
- 1805218-52-3(4-Bromomethyl-3-hydroxy-5-nitropyridine)
- 40432-52-8(1-Benzhydrylazetidin-3-amine)
- 1891667-39-2(2-(5-fluoro-2-methoxy-4-methylphenyl)morpholine)
- 2142348-97-6(3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine)
- 1226429-11-3(N-[(3-chloro-4-fluorophenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide)
- 851808-67-8(1-(3-fluorobenzoyl)-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)




